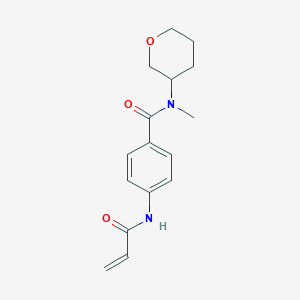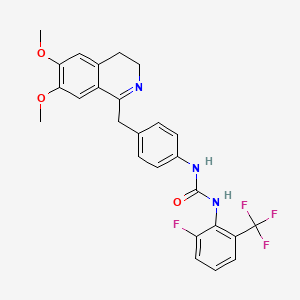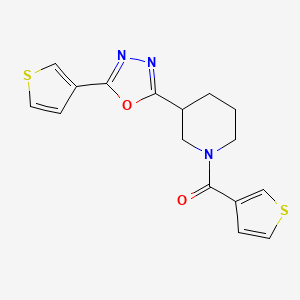
N-Methyl-N-(oxan-3-yl)-4-(prop-2-enoylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(oxan-3-yl)-4-(prop-2-enoylamino)benzamide, commonly known as MOB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MOB is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in various fields, including medicine, chemical biology, and pharmacology.
Mécanisme D'action
The exact mechanism of action of MOB is not fully understood. However, it is believed that MOB exerts its effects by binding to specific proteins and modulating their activity. MOB has been found to bind to the protein Hsp90, which is involved in the folding and stabilization of other proteins. MOB has also been found to inhibit the activity of the protein HDAC6, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MOB has been found to exhibit various biochemical and physiological effects. In the field of medicine, MOB has been found to inhibit the growth of cancer cells in vitro and in vivo. MOB has also been found to inhibit the aggregation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
MOB has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. MOB is also highly selective for specific proteins, which makes it a useful tool for studying protein function. However, MOB also has limitations. It is a relatively new compound, and its effects on various proteins and biological systems are not fully understood. MOB may also have off-target effects on other proteins, which can complicate its use in lab experiments.
Orientations Futures
There are several future directions for the study of MOB. In the field of medicine, MOB has potential applications as an anti-cancer and Alzheimer's disease drug. Further studies are needed to fully understand the mechanism of action of MOB and its effects on various proteins and biological systems. MOB can also be used as a tool to study the function of other proteins involved in various biological processes. Further studies are needed to fully understand the potential uses of MOB in various fields of research.
Méthodes De Synthèse
The synthesis of MOB involves the reaction of 4-aminobenzamide with 3-bromopropionyl chloride in the presence of N-methylmorpholine and triethylamine. The resulting product is then treated with oxane-3-carboxylic acid in the presence of N,N-dimethylformamide and triethylamine. The final product, MOB, is obtained after purification through column chromatography.
Applications De Recherche Scientifique
MOB has been extensively studied for its potential applications in various fields. In the field of medicine, MOB has been found to exhibit anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. MOB has also been studied for its potential application in the treatment of Alzheimer's disease. It has been found to inhibit the aggregation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
In the field of chemical biology, MOB has been used as a tool to study the function of various proteins. MOB has been found to bind to the protein Hsp90, which is involved in the folding and stabilization of other proteins. MOB has also been used as a tool to study the function of the protein HDAC6, which is involved in the regulation of gene expression.
Propriétés
IUPAC Name |
N-methyl-N-(oxan-3-yl)-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-15(19)17-13-8-6-12(7-9-13)16(20)18(2)14-5-4-10-21-11-14/h3,6-9,14H,1,4-5,10-11H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVMAMPFAAAYJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCOC1)C(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[[(Z)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2651998.png)
![1-Oxaspiro[3.4]octan-3-one](/img/structure/B2651999.png)
![N-[4-({[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B2652001.png)


![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2652007.png)
![1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one](/img/structure/B2652008.png)

![N-({2-[(benzyloxy)methyl]phenyl}methyl)-2-chloroacetamide](/img/structure/B2652010.png)

![3-(1-([1,1'-Biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2652017.png)
![N-[1-(2-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B2652019.png)